molecular formula C9H8BrFO2 B13203139 Methyl 3-bromo-5-(fluoromethyl)benzoate

Methyl 3-bromo-5-(fluoromethyl)benzoate

Cat. No.: B13203139
M. Wt: 247.06 g/mol
InChI Key: FKAARLBKEOTGQQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(fluoromethyl)benzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and fluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(fluoromethyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of a fluoromethyl-substituted benzene derivative, followed by bromination. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(fluoromethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Conversion to 3-bromo-5-(fluoromethyl)benzoic acid.

    Reduction: Formation of 3-bromo-5-(fluoromethyl)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(fluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-(fluoromethyl)benzoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-fluorobenzoate
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • Methyl 3-chloro-5-(fluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-5-(fluoromethyl)benzoate is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents can influence the compound’s electronic and steric characteristics, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 3-bromo-5-(fluoromethyl)benzoate

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5H2,1H3

InChI Key

FKAARLBKEOTGQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CF)Br

Origin of Product

United States

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